![molecular formula C24H18O8 B1197796 Knipholone CAS No. 94450-08-5](/img/structure/B1197796.png)
Knipholone
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Overview
Description
Knipholone is an anthraquinone that is anthracene-9,10-dione substituted by hydroxy groups at positions 4 and 6, a methyl group at position 2 and a 3-acetyl-2,6-dihydroxy-4-methoxyphenyl group at position 1. It exhibits antioxidant, cytotoxic and antiplasmodial activities. It has a role as a metabolite, an antiplasmodial drug, a leukotriene antagonist, an antioxidant and an antineoplastic agent. It is a polyphenol, a methyl ketone, a member of methoxybenzenes, an aromatic ketone, a member of resorcinols and a dihydroxyanthraquinone.
Scientific Research Applications
Inhibition of Leukotriene Metabolism
Knipholone, extracted from Kniphofia foliosa, has shown potential as an inhibitor of leukotriene metabolism, which is significant in treating asthma and other inflammatory diseases. It selectively inhibits leukotriene biosynthesis in human blood with an IC50 value of 4.2 µM. This effect is likely due to its ability to inhibit the 5-lipoxygenase activating protein (FLAP) or as a competitive inhibitor of the enzyme. However, it exhibits weak free radical scavenging and lipid peroxidation inhibition, suggesting its specific role in leukotriene metabolism inhibition rather than general antioxidant activity (Wube et al., 2006).
Anti-Plasmodial Activity
Knipholone demonstrates strong antiplasmodial properties against Plasmodium falciparum. It has been identified as a favorable drug target in combating malaria, particularly through its interaction with Glutathione-S-Transferase in the parasite. Molecular dynamics simulations have highlighted its efficacy in inhibiting key proteins of P. falciparum, suggesting its potential as an antimalarial compound (Sarma et al., 2023).
Antimicrobial Properties
Knipholone analogs have been synthesized to overcome solubility issues and have shown effective antimicrobial activity against bacterial and fungal strains. Notably, specific derivatives exhibit strong efficacy against Staphylococcus epidermidis and Staphylococcus aureus, indicating their potential in developing new anti-infective agents (Legesse et al., 2022).
Antioxidant Potential
Knipholone anthrone, isolated from Kniphofia foliosa, displays potent antioxidant activity in various in vitro assays. It shows a concentration-dependent effect in scavenging free radicals, indicating its potential in oxidative stress-related conditions (Habtemariam, 2007).
Comparative Biological Activities
Knipholone and its anthrone variant exhibit differential biological effects, including cytotoxicity and prooxidant activity. The anthrone variant, in particular, shows higher cytotoxicity to mammalian cells and induces prooxidative DNA damage, suggesting distinct pharmacological potentials for these compounds (Habtemariam & Dagne, 2009).
In Vivo Antimalarial Effects
In vivo studies have demonstrated the antimalarial effectiveness of Kniphofia foliosa extract, particularly knipholone, against Plasmodium berghei in mice. This supports the traditional use of the plant in treating malaria and highlights knipholone's potential as an antimalarial agent (Alebachew et al., 2022).
properties
CAS RN |
94450-08-5 |
---|---|
Product Name |
Knipholone |
Molecular Formula |
C24H18O8 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
1-(3-acetyl-2,6-dihydroxy-4-methoxyphenyl)-4,5-dihydroxy-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C24H18O8/c1-9-7-13(27)20-21(22(29)11-5-4-6-12(26)18(11)24(20)31)16(9)19-14(28)8-15(32-3)17(10(2)25)23(19)30/h4-8,26-28,30H,1-3H3 |
InChI Key |
DUENHQWYLVQDQK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1C3=C(C(=C(C=C3O)OC)C(=O)C)O)C(=O)C4=C(C2=O)C(=CC=C4)O)O |
Canonical SMILES |
CC1=CC(=C2C(=C1C3=C(C(=C(C=C3O)OC)C(=O)C)O)C(=O)C4=C(C2=O)C(=CC=C4)O)O |
synonyms |
knipholone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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